molecular formula C11H14N4O2S B7468938 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-

1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-

Cat. No. B7468938
M. Wt: 266.32 g/mol
InChI Key: STRJKKMNDDWEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is not fully understood. However, studies have shown that the compound inhibits the activity of a protein called cyclin-dependent kinase 4 (CDK4), which plays a key role in the regulation of cell division. By inhibiting CDK4, the compound prevents the proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- has a number of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is its potential as a cancer treatment. However, there are also some limitations to its use in lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has been shown to have some toxicity in animal studies, which could limit its potential as a therapeutic agent.

Future Directions

There are a number of future directions for research on 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-. One area of research could be to develop more efficient synthesis methods for the compound, which could make it more accessible for use in lab experiments. Another area of research could be to investigate the potential of the compound as a treatment for other diseases, such as inflammatory and neurodegenerative diseases. Finally, further studies could be conducted to better understand the mechanism of action of the compound, which could lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- involves the reaction of 3-chloro-1-(piperidin-1-ylsulfonyl)pyrazole with 2-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a cancer treatment.

properties

IUPAC Name

3-piperidin-1-ylsulfonyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c16-18(17,15-7-2-1-3-8-15)11-9-5-4-6-12-10(9)13-14-11/h4-6H,1-3,7-8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRJKKMNDDWEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C3C=CC=NC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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